Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-

Description

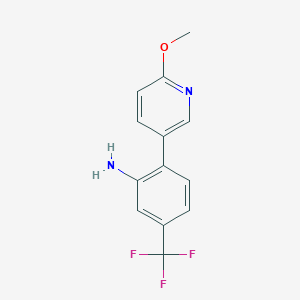

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, is a substituted aromatic amine featuring a benzene core with two key substituents:

- Position 2: A 6-methoxy-3-pyridinyl group, introducing a heterocyclic moiety with methoxy functionality.

- Position 5: A trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability.

This compound belongs to a broader class of trifluoromethyl-substituted anilines and pyridine derivatives, which are prominent in agrochemical and pharmaceutical research due to their enhanced stability and bioactivity .

Properties

CAS No. |

835876-04-5 |

|---|---|

Molecular Formula |

C13H11F3N2O |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3 |

InChI Key |

NJUFYKWXFDHTMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura reaction serves as a cornerstone for constructing the biaryl framework. As demonstrated in the synthesis of nilotinib intermediates, this method enables the coupling of halogenated benzene derivatives with pyridinyl boronic acids:

Step 1: Preparation of Halogenated Benzene Precursor

A benzene ring pre-functionalized with a trifluoromethyl group and a halogen (e.g., chlorine or bromine) at position 2 is required. For example, 2-chloro-5-(trifluoromethyl)nitrobenzene can be synthesized via nitration and subsequent trifluoromethylation.

Step 2: Boronic Acid Synthesis

6-Methoxy-3-pyridinyl boronic acid is prepared through lithiation-borylation of 3-bromo-6-methoxypyridine, followed by treatment with triisopropyl borate.

Step 3: Coupling Reaction

The halogenated benzene reacts with the boronic acid under palladium catalysis. Optimized conditions from Patent WO2021074138A1 include:

- Catalyst: PdCl₂(dppf) (0.05–0.1 equiv)

- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv)

- Solvent: Toluene/water (4:1)

- Temperature: 90–100°C, 12–24 hours.

Step 4: Nitro Reduction

The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl, yielding the target compound.

Condensation-Mediated Assembly

An alternative route involves constructing the pyridinyl-benzene linkage via condensation, as exemplified in methods for imidazo[1,2-a]pyridines:

Step 1: Formation of Imine Intermediate

3-Amino-5-(trifluoromethyl)benzaldehyde reacts with 6-methoxypyridin-3-amine in methanol under acidic conditions (TosOH, 70°C), forming a Schiff base.

Step 2: Cyclization and Aromatization

The imine undergoes cyclization in the presence of 2-isocyano-2,4,4-trimethylpentane, followed by oxidation to yield the biaryl structure.

Optimization of Reaction Parameters

Catalyst Selection for Suzuki Coupling

Comparative data from WO2021074138A1 and CN110746322A highlight the efficacy of PdCl₂(dppf) in minimizing bis-adduct formation (Table 1).

Table 1: Catalyst Performance in Suzuki Reactions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PdCl₂(dppf) | Toluene | 100 | 80 | 95 |

| Pd(OAc)₂/XantPhos | DMF | 110 | 65 | 88 |

Solvent and Base Effects

Polar aprotic solvents like DMF enhance solubility of trifluoromethylated intermediates but may promote side reactions. Patent CN110746322A reports optimal yields (70%) using DMF with KOH for analogous reactions. Non-polar solvents (toluene) favor Suzuki couplings by stabilizing palladium intermediates.

Purification and Characterization

Chromatographic Techniques

Column chromatography with silica gel and eluents such as petroleum ether/ethyl acetate (3:1) effectively isolates the target compound, as validated in CN110746322A. Preparative HPLC further refines purity (>98%) for pharmaceutical-grade material.

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) of the final product exhibits characteristic signals:

Challenges and Mitigation Strategies

Regioselectivity in Coupling Reactions

Competing coupling at position 4 of the pyridine ring is suppressed by using electron-deficient boronic esters and low-temperature conditions.

Stability of Trifluoromethyl Groups

Strong bases (e.g., t-BuONa) may degrade CF₃ groups. Substituting milder bases (K₂CO₃) and shorter reaction times preserves functionality.

Applications and Derivatives

The compound’s structural motifs align with kinase inhibitors like nilotinib, suggesting utility in anticancer drug development. Derivatives incorporating methyl esters or carbamates demonstrate enhanced bioavailability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(6-hydroxypyridin-3-yl)-5-(trifluoromethyl)aniline.

Reduction: Formation of 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline with an additional amine group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- Benzenamine, 3-[[5-(Trifluoromethyl)-2-Pyridinyl]Oxy]- (CAS: Not provided) Substituents: Trifluoromethyl-pyridinyloxy group at position 3.

- Benzenamine, 4-Chloro-3-[[5-(Trifluoromethyl)-2-Pyridinyl]Oxy]- (CAS: Not provided) Substituents: Chlorine at position 4 and pyridinyloxy at position 3. Application: Intermediate in pesticide synthesis, where the chloro group enhances lipophilicity .

Phenoxy vs. Pyridinyl Methoxy Substituents

- 2-(3-Chlorophenoxy)-5-(Trifluoromethyl)Aniline (CAS: 946773-26-8) Substituents: 3-Chlorophenoxy at position 2, trifluoromethyl at position 4. Molecular Formula: C₁₃H₉ClF₃NO.

Pyridine-Based Analogues

Halogenated Pyridinamines

- 3-Bromo-5-Chloro-6-(Trifluoromethyl)Pyridin-2-Amine (CAS: 2137028-35-2)

N-Substituted Pyridinamines

- n-Benzyl-3-Chloro-N-Methyl-5-(Trifluoromethyl)Pyridin-2-Amine (CAS: 1220030-73-8)

Functional Group Impact on Properties

Trifluoromethyl Group Effects

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, 4-Bromo-2-Fluoro-5-(Trifluoromethyl)Aniline (CAS: 104460-70-0) has a density of 1.771 g/cm³ and boiling point of 209.1°C, typical of trifluoromethylated aromatics .

- Metabolic Stability : -CF₃ resists oxidative degradation, a trait leveraged in herbicides like fluazifop-P butyl ester (CAS: 79241-46-6) .

Heterocyclic vs. Aromatic Substituents

- Pyridinyl groups (e.g., in the target compound) introduce nitrogen-based hydrogen bonding sites, improving solubility compared to purely aromatic substituents like phenoxy .

Data Table: Key Compounds and Properties

Biological Activity

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, also known as 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11F3N2O

- Molecular Weight : 268.23 g/mol

- CAS Number : 835876-04-5

- IUPAC Name : 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)aniline

Synthesis

The synthesis of this compound typically involves coupling reactions between commercially available starting materials such as 6-methoxypyridine and 5-(trifluoromethyl)aniline. A palladium catalyst is often used to facilitate the reaction, which is conducted in a solvent like dimethylformamide (DMF). Purification is achieved through column chromatography to yield a high-purity product.

The biological activity of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- can be attributed to its structural features. The methoxy and trifluoromethyl groups enhance its binding affinity to specific molecular targets. These interactions may lead to the inhibition or activation of various cellular pathways, contributing to its therapeutic potential .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related trifluoromethyl derivatives have shown their ability to induce cell death through mechanisms such as methuosis, which is characterized by extensive vacuolization and membrane blebbing in cancer cells .

Case Studies

-

Cytotoxicity Studies :

A study evaluated the cytotoxic effects of various benzenamine derivatives, including those with trifluoromethyl substitutions. Results demonstrated that certain derivatives could effectively induce cell death at low concentrations (as low as 0.1 µM), highlighting their potential as anticancer agents . -

DNA Interaction :

Computational studies have shown that benzenamine derivatives can interact with DNA, suggesting a mechanism by which they may exert their cytotoxic effects. The binding affinity and specificity towards DNA were analyzed using molecular docking studies, revealing promising interactions that warrant further investigation .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- | Structure | Anticancer | TBD |

| Trifluoromethyl Derivative A | Similar | Induces methuosis | 0.1 |

| Trifluoromethyl Derivative B | Similar | Cytotoxicity via DNA interaction | TBD |

Q & A

Basic: What synthetic methodologies are recommended for preparing trifluoromethyl-substituted benzenamine derivatives?

Answer:

The trifluoromethyl (CF₃) group can be introduced via:

- Electrophilic trifluoromethylation : Use reagents like Umemoto’s reagent (S-trifluoromethyldibenzothiophenium salts) under basic conditions to directly substitute hydrogen or halogens on aromatic rings .

- Cross-coupling reactions : Suzuki-Miyaura coupling with CF₃-containing boronic acids or esters, though steric hindrance from the methoxy-pyridinyl group may require optimized palladium catalysts (e.g., Pd(PPh₃)₄) .

- Nucleophilic substitution : Halogenated precursors (e.g., 5-chloro derivatives) react with CuCF₃ complexes in DMF at elevated temperatures (~100°C) .

Validation : Monitor reaction progress via ¹⁹F NMR to track CF₃ incorporation and confirm purity by HPLC (>95%) .

Advanced: How do electronic effects of the 6-methoxy-3-pyridinyl substituent influence the benzenamine ring’s reactivity?

Answer:

The methoxy group on the pyridine ring acts as an electron-donating group (EDG), increasing electron density at the 3-position. This alters:

- Aromatic electrophilic substitution : Enhanced para/ortho-directing effects on the benzenamine ring, favoring reactions like nitration or halogenation at specific positions .

- HOMO-LUMO gaps : Computational studies (DFT) reveal reduced band gaps in trifluoromethyl-aniline derivatives, increasing susceptibility to redox reactions .

- Acid-base behavior : The pyridinyl nitrogen (pKa ~1-3) and benzenamine NH₂ (pKa ~4-5) create pH-dependent solubility profiles, critical for biological assays .

Experimental validation : UV-Vis spectroscopy and cyclic voltammetry can quantify electronic effects .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., integration ratios for methoxy and CF₃ groups) and detect impurities .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₀F₃N₂O) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients; monitor λ = 254 nm (aromatic absorption) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, especially for isomers arising from pyridinyl substitution .

Advanced: How can conflicting solubility data in polar aprotic solvents be resolved?

Answer:

Discrepancies often arise from:

- Polymorphism : Different crystalline forms alter solubility. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Impurity effects : Trace solvents (e.g., DMF) from synthesis can artificially enhance solubility. Conduct Karl Fischer titration to quantify residual solvents .

- Standardized protocols : Measure solubility in DMSO, acetonitrile, and water at 25°C using saturation shake-flask methods with HPLC quantification .

Case study : A related compound (CAS 6626-07-9) showed 12 mg/mL in DMSO but <0.1 mg/mL in water due to hydrophobic CF₃ groups .

Basic: What biological targets are associated with structurally analogous benzenamine derivatives?

Answer:

- Herbicides : Trifluralin analogs inhibit microtubule assembly in plants by binding to α/β-tubulin .

- Enzyme inhibitors : Pyridinyl-aniline derivatives target kinase enzymes (e.g., EGFR) via competitive binding at ATP sites .

- Antimicrobial agents : CF₃ groups enhance lipophilicity, improving membrane penetration against Gram-negative bacteria .

Mechanistic studies : Use surface plasmon resonance (SPR) to measure binding kinetics to target proteins .

Advanced: How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

Answer:

- Protecting groups : Temporarily protect the benzenamine NH₂ with tert-butoxycarbonyl (Boc) groups during pyridinyl coupling to prevent side reactions .

- Flow chemistry : Continuous flow reactors minimize degradation of light-sensitive intermediates (e.g., nitro precursors) .

- Catalyst screening : Test Pd/XPhos systems for Suzuki couplings to reduce steric hindrance from the methoxy-pyridinyl group .

Case study : A scaled-up synthesis achieved 78% yield using flow reactors and in-line FTIR monitoring .

Advanced: How do steric and electronic effects of the CF₃ group influence regioselectivity in electrophilic aromatic substitution?

Answer:

- Steric effects : The bulky CF₃ group directs electrophiles to the less hindered position (meta to CF₃ on the benzenamine ring) .

- Electronic effects : CF₃ is a strong electron-withdrawing group (EWG), deactivating the ring and favoring nitration at the position ortho to the NH₂ group .

Validation : Isotopic labeling (¹⁵N NMR) and kinetic isotope effects (KIE) studies can map reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.